2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (hereafter referred to as the "target compound") is a pyrano[3,2-c]pyridine derivative with a molecular formula C₂₂H₁₇ClN₄O₂ and SMILES notation CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CN=CC=C4 .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-13-10-18-20(22(28)27(13)12-16-4-2-3-9-26-16)19(17(11-24)21(25)29-18)14-5-7-15(23)8-6-14/h2-10,19H,12,25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBDCNWWYWADDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, indole derivatives have been reported to inhibit inflammation. This suggests that 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile may interact with its targets in a way that modulates their activity, leading to changes in cellular functions.
Biochemical Pathways
For example, indole derivatives have been found to possess antiviral activity, suggesting that they may interfere with viral replication pathways.
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution in the body.
Result of Action
Similar compounds have been reported to show various biological activities, such as anti-inflammatory and antiviral effects. This suggests that the compound may lead to changes in cellular functions and molecular pathways, potentially resulting in therapeutic effects.
Action Environment
Similar compounds are known to be highly soluble in water and other polar solvents, suggesting that the compound’s action and stability may be influenced by the solvent environment.
Biological Activity
The compound 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile , known by its CAS number 612049-23-7, is a member of the pyrano[3,2-c]pyridine family. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the available literature on its biological activities, synthesizing findings from various studies.
- Molecular Formula : C22H17ClN4O2
- Molecular Weight : 404.85 g/mol
- Structure : The compound features a pyrano-pyridine core with various substituents that contribute to its biological activity.
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to the pyrano[3,2-c]pyridine structure. For instance:
- In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- The compound's structural characteristics suggest potential interactions with bacterial cell membranes or metabolic pathways, although specific mechanisms remain to be elucidated.
Anticancer Activity
Research has also indicated that similar compounds exhibit anticancer properties:
- Compounds with related structures have shown effectiveness in inhibiting cancer cell proliferation in various assays .
- The mechanism may involve the induction of apoptosis or interference with specific signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Some derivatives have shown significant inhibition, which is crucial for developing treatments for neurodegenerative diseases .
- Urease Inhibition : Studies indicate strong inhibitory activity against urease, which is relevant for treating conditions like urinary tract infections .
Study on Antibacterial Efficacy
A study synthesized a series of pyrano[3,2-c]pyridine derivatives and tested their antibacterial efficacy against multiple strains. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|---|
| A | Salmonella typhi | 18 | 15 |
| B | Bacillus subtilis | 20 | 12 |
| C | Staphylococcus aureus | 14 | 25 |
Enzyme Inhibition Study
In another study focusing on enzyme inhibition:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| A | Acetylcholinesterase | 5.1 |
| B | Urease | 4.7 |
These findings suggest that the compound's structural features are conducive to binding and inhibiting target enzymes effectively.
Comparison with Similar Compounds
Substituent Variations at the 4-Position (Aromatic Ring)
Key Observations :
Variations at the 6-Position (Alkyl/Pyridinyl Groups)
Key Observations :
- Pyridinyl vs. Hydroxymethyl : The pyridin-2-ylmethyl group in the target compound may confer better membrane permeability than polar hydroxymethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
